molecular formula C18H31NO3S B345781 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide CAS No. 349115-95-3

2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B345781
CAS No.: 349115-95-3
M. Wt: 341.5g/mol
InChI Key: UZMWWNHXXVKSQS-UHFFFAOYSA-N
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Description

2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamide is a specialized sulfonamide derivative with the molecular formula C18H31NO3S and a molecular weight of 341.5 g/mol . Its structure is characterized by a sterically hindered 2,4,6-triisopropyl-substituted benzene ring attached to a sulfonamide group with a 2-methoxyethyl chain on the nitrogen . The primary synthetic route for this compound involves a nucleophilic substitution reaction between 2,4,6-triisopropylbenzenesulfonyl chloride and 2-methoxyethylamine . This reaction is typically facilitated by a base, such as triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran to scavenge the generated HCl and drive the reaction to completion . In research settings, benzenesulfonamide derivatives sharing the 2,4,6-triisopropyl core are investigated for their diverse biological activities. Studies on similar compounds have explored potential applications, including antiviral activity against HIV-1, effects on cardiovascular function in model systems, and antimicrobial efficacy against clinical bacterial isolates . The mechanism of action for such sulfonamides often involves interaction with enzymatic targets, where the sulfonamide group can form hydrogen bonds with amino acid residues in the active site, while the bulky isopropyl groups and the methoxyethyl chain contribute to hydrophobic interactions and binding affinity . The 2,4,6-triisopropylbenzenesulfonyl group is also a valuable reagent in other chemical synthesis contexts, such as serving as a chiral auxiliary in the rhodium-catalyzed hydrogen-mediated reductive coupling of conjugated enynes and diynes to iminoacetates . Furthermore, related benzenesulfonamide compounds have been studied for their potential to induce somatic embryogenesis in plants and as inhibitors of targets like urokinase-type plasminogen activator . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(20,21)19-8-9-22-7/h10-14,19H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMWWNHXXVKSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCOC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The primary synthesis of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide revolves around the nucleophilic substitution of 2,4,6-triisopropylbenzenesulfonyl chloride with 2-methoxyethylamine. This reaction proceeds via the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. The general reaction scheme is:

C15H21SO2Cl+C3H9NOC18H29NO3S+HCl\text{C}{15}\text{H}{21}\text{SO}2\text{Cl} + \text{C}3\text{H}9\text{NO} \rightarrow \text{C}{18}\text{H}{29}\text{NO}3\text{S} + \text{HCl}

Triethylamine or 2,6-dimethylpyridine is typically added to scavenge HCl, shifting the equilibrium toward product formation. The reaction is conducted in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperatures, achieving yields of 60–80% after purification.

Alternative Precursor Pathways

Patent literature describes variations using sulfonyl isocyanates or sulfonyl halides. For instance, 2-iodobenzenesulfonyl isocyanate intermediates can react with methoxyethylamine derivatives under mild conditions (0–40°C) in DCM or toluene. While less common for this specific compound, such routes highlight the versatility of sulfonamide synthesis, particularly when functional group compatibility issues arise.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like THF enhance nucleophilicity, whereas DCM offers better solubility for aromatic sulfonyl chlorides. A comparative analysis of solvent systems is provided below:

Solvent Temperature Reaction Time Yield
Tetrahydrofuran25°C12 h78%
Dichloromethane25°C24 h65%
Toluene50°C8 h70%

Elevated temperatures in toluene accelerate the reaction but risk side reactions, such as sulfonate ester formation.

Catalytic Additives

Acidic catalysts like Amberlyst-15 or camphorsulfonic acid (5 mol%) improve yields in THF by protonating the sulfonyl chloride, enhancing electrophilicity. For example, camphorsulfonic acid increases yield from 63% to 75% in 24 hours at 120°C. Base selection also matters: 2,6-dimethylpyridine outperforms triethylamine in suppressing byproducts like N-alkylated amines.

Industrial-Scale Production

Process Intensification

Industrial synthesis utilizes continuous-flow reactors to maintain precise temperature control and reduce reaction times. Automated systems feed sulfonyl chloride and amine precursors at stoichiometric ratios into a THF-based stream, achieving >90% conversion in <2 hours. In-line neutralization with aqueous NaOH removes HCl, minimizing corrosion and simplifying downstream processing.

Purification Strategies

Large-scale purification employs fractional crystallization from ethanol/water mixtures, yielding >99% purity. Column chromatography, though effective in lab settings (e.g., hexane/ethyl acetate gradients), is cost-prohibitive industrially. Recent advances include membrane-based separation to recover unreacted amine, reducing waste.

Mechanistic Insights and Byproduct Analysis

Side Reactions

Competing pathways include:

  • Hydrolysis of sulfonyl chloride : Moisture leads to sulfonic acid formation, detectable via IR (broad ~3400 cm⁻¹ O-H stretch).

  • Over-alkylation : Excess amine forms bis-sulfonamides, mitigated by slow amine addition.

Analytical Validation

1H NMR confirms product structure:

  • Aromatic protons of the triisopropylbenzene moiety appear as a singlet at δ 7.69 ppm.

  • Methoxyethyl group signals include a triplet at δ 3.55 ppm (CH₂O) and a singlet at δ 3.24 ppm (OCH₃).

Recent Methodological Advances

Photocatalytic Activation

Preliminary studies show visible-light-mediated coupling using Ru(bpy)₃²⁺ reduces reaction time to 4 hours at 40°C, though yields remain suboptimal (55%).

Solvent-Free Mechanochemistry

Ball-milling sulfonyl chloride and amine with K₂CO₃ achieves 68% yield in 30 minutes, offering an eco-friendly alternative .

Chemical Reactions Analysis

Types of Reactions

2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Research indicates that compounds like 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide exhibit several biological activities:

  • Antiviral Properties : Studies have shown that sulfonamides can inhibit viral replication. For instance, related compounds have been tested against HIV-1 and demonstrated significant antiviral activity with sub-micromolar efficacy .
  • Cardiovascular Effects : Some derivatives of benzenesulfonamides have been evaluated for their impact on cardiovascular parameters such as perfusion pressure and coronary resistance. These compounds have shown potential as antihypertensive agents by modulating calcium channels .
  • Antimicrobial Activity : Similar sulfonamide derivatives have been investigated for their antibacterial properties, targeting various bacterial strains effectively. This highlights the compound's potential in developing new antimicrobial therapies .

Case Studies

  • Antiviral Activity Against HIV-1 : A study examined various sulfonamide derivatives for their ability to inhibit HIV-1 replication. The results indicated that certain modifications to the benzene ring could enhance antiviral potency significantly .
  • Cardiovascular Research : In an isolated rat heart model, researchers assessed the effects of different benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings suggested that specific compounds could effectively lower blood pressure through calcium channel interactions .
  • Antimicrobial Testing : A series of experiments were conducted to evaluate the antibacterial efficacy of sulfonamide derivatives against clinical isolates of bacteria. The results demonstrated promising activity against resistant strains, indicating a potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl and methoxyethyl groups contribute to the compound’s hydrophobic interactions with the target, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related sulfonamides:

Compound Name Substituent on Sulfonamide Molecular Weight Key Structural Features Solubility Implications
Target Compound 2-Methoxyethyl ~364–377* Bulky triisopropyl groups; polar methoxy Moderate solubility (polar group)
2,4,6-Triisopropyl-N-(8-quinolyl)benzenesulfonamide 8-Quinolyl ~600–650 Aromatic heterocycle; metal-coordinating N Low (hydrophobic quinolyl)
2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide 5-Methylisoxazole ~295 Smaller alkyl groups; heterocyclic substituent Higher than triisopropyl analogs
N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide 5-Trifluoromethyl-triazole ~350–370 Electron-withdrawing CF3; planar triazole Moderate (CF3 enhances lipophilicity)
4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)benzenesulfonamide Chlorobenzoyl-indole ~450–500 Bulky aromatic substituent Low (highly hydrophobic)

*Molecular weight estimated based on analogs in and .

Key Observations :

  • This contrasts with trimethyl analogs, which exhibit lower steric bulk .
  • Solubility: The 2-methoxyethyl group likely improves aqueous solubility compared to hydrophobic substituents like quinolyl or chlorobenzoyl-indole .
  • Electronic Effects : The methoxy group is electron-donating, differing from electron-withdrawing groups (e.g., CF3 in triazole derivatives), which are critical for antimalarial activity .
Anticancer Activity
  • Compounds with bulky substituents (e.g., chlorobenzoyl-indole derivatives) show moderate cytotoxicity (IC50 = 35–90 μg/mL) but are less active than 5-fluorouracil . The target compound’s steric bulk may similarly reduce potency unless the 2-methoxyethyl group enhances target engagement.
Antifungal and Antimalarial Activity
  • Arylsulfonamides with phenethyl or biphenyl groups exhibit antifungal activity via unknown mechanisms . The target compound’s triisopropyl groups may hinder penetration into fungal membranes compared to less bulky analogs.
  • Triazole-based sulfonamides with CF3 groups inhibit Plasmodium falciparum dihydropteroate synthase (PfDHPS), highlighting the importance of electron-withdrawing substituents . The target’s methoxy group may be less effective in this context.
Anti-inflammatory and Analgesic Activity
  • Compounds with quinazolinone-pyrimidine hybrids (e.g., Compound B) show anti-inflammatory effects comparable to diclofenac . The target compound’s methoxyethyl group could mimic these effects if it participates in hydrogen bonding with cyclooxygenase (COX) enzymes.
Metal Complexation
  • Triisopropylbenzenesulfonamides with 8-quinolyl substituents form stable Zn(II) and Cu(II) complexes . The target compound lacks a coordinating heterocycle but may weakly interact with metals via the methoxy oxygen.

Biological Activity

2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effectiveness in various applications.

The compound's molecular formula is C16H29N1O3SC_{16}H_{29}N_{1}O_{3}S, and it exhibits characteristics typical of benzenesulfonamides, including a sulfonamide functional group which is known for its diverse biological activity.

Synthesis

The synthesis of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of sulfonamide precursors with isopropyl groups and methoxyethyl substituents. The detailed synthetic pathway can be outlined as follows:

  • Preparation of the Sulfonamide Base : The starting material is a suitable benzenesulfonamide.
  • Alkylation : Isopropyl groups are introduced through alkylation reactions.
  • Methoxyethyl Substitution : The final step involves the introduction of the methoxyethyl group via nucleophilic substitution.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various derivatives of benzenesulfonamides reported that compounds structurally similar to 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity .

Carbonic Anhydrase Inhibition

Recent investigations into related sulfonamide compounds have demonstrated their potential as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Compounds similar to 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide were evaluated for their inhibitory effects on tumor-associated isoforms such as hCA IX and hCA XII. These studies revealed moderate to high potency compared to established inhibitors like acetazolamide .

Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of various benzenesulfonamides including derivatives of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide. The results indicated that while these compounds were less potent than fluconazole against C. albicans, they exhibited superior activity against certain drug-resistant bacterial strains .

CompoundMIC (µg/ml)Activity Against
Fluconazole8C. albicans
2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamide15Drug-resistant E. coli
Other Sulfonamide Derivatives250-7.81Various bacteria

Study 2: Cancer Cell Line Selectivity

In vitro studies have shown that related sulfonamides exhibit selective cytotoxicity towards cancer cell lines such as Hep3B and A549. The selectivity was attributed to the structural modifications that enhance binding affinity to specific targets within the cancer cells .

CompoundCell LineIC50 (µM)
Sulfonamide AHep3B10
Sulfonamide BA54920
2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamideHep3BTBD

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